

# Influence of substrate properties on Aquacoat film adhesion

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## Aquacoat Film Adhesion Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the influence of substrate properties on **Aquacoat®** ECD film adhesion.

## Frequently Asked Questions (FAQs)

Q1: What is **Aquacoat®** ECD and how does it form a film?

**Aquacoat®** ECD is an aqueous colloidal dispersion of ethylcellulose polymer, typically containing 30% solids by weight.[1] It is a pseudolatex system that forms a film through the coalescence of polymer particles upon the evaporation of water.[2] This process requires the temperature to be above the minimum film formation temperature (MFFT) to ensure proper particle fusion and the formation of a continuous, uniform film. Plasticizers are often added to the formulation to lower the MFFT and improve the flexibility of the resulting film.[2][3]

Q2: What are the key substrate properties that influence **Aquacoat®** film adhesion?

The adhesion of **Aquacoat®** films to a substrate is a complex interplay of several factors. The most critical substrate properties include:

- **Surface Roughness:** A certain degree of surface roughness can enhance mechanical interlocking between the film and the substrate, thereby improving adhesion.[4][5] However, excessive roughness can lead to uneven film distribution and potential defects.
- **Surface Energy (Wettability):** For good adhesion, the coating dispersion must adequately wet the substrate surface. This is governed by the surface energy of the substrate and the surface tension of the dispersion.[6] Hydrophobic surfaces, often caused by lubricants, can lead to poor wetting and reduced adhesion.
- **Porosity:** A porous substrate can lead to the penetration of the coating dispersion into the tablet core, which can affect adhesion and the integrity of both the film and the tablet.[7]
- **Chemical Composition:** The chemical nature of the excipients on the tablet surface plays a crucial role. For instance, hydrophilic surfaces, such as those of microcrystalline cellulose, can promote better adhesion compared to hydrophobic surfaces.[8]

Q3: How do common tablet excipients affect **Aquacoat®** film adhesion?

Certain excipients, particularly lubricants, can have a significant negative impact on film adhesion.

- **Lubricants:** Magnesium stearate, a widely used lubricant, is highly hydrophobic and can form a film on the tablet surface, leading to poor wetting by the aqueous **Aquacoat®** dispersion and consequently, weak adhesion.[1][7][8] Studies have shown that the addition of magnesium stearate can significantly decrease the adhesion of film coatings.[8]
- **Disintegrants:** The effect of disintegrants on film adhesion is generally less pronounced than that of lubricants.[4]
- **Fillers:** The type of filler can influence surface properties. For example, tablets made with microcrystalline cellulose have been shown to exhibit good film adhesion due to their surface polarity.[8]

Q4: What are the common failure modes for **Aquacoat®** film adhesion?

Common adhesion-related failures include:

- **Peeling or Delamination:** This is the separation of the film from the tablet surface and is a direct indication of poor adhesion.[\[9\]](#)
- **Chipping or Edge Erosion:** This occurs when the film chips or erodes at the edges of the tablet, often due to insufficient mechanical strength or poor adhesion at the edges.
- **Cracking:** While often related to internal stresses in the film, poor adhesion can contribute to the propagation of cracks.[\[9\]](#)

## Troubleshooting Guide

This guide provides solutions to common problems encountered during the application of **Aquacoat®** films related to substrate properties.

Problem	Potential Cause(s) Related to Substrate	Recommended Solution(s)
Poor Adhesion / Peeling	1. High level of hydrophobic lubricant (e.g., magnesium stearate) on the tablet surface. [1][8] 2. Low surface energy of the tablet core. 3. Very smooth or "glassy" tablet surface, reducing mechanical keying.	1. Reduce the concentration of the hydrophobic lubricant or replace it with a more hydrophilic alternative if possible. Optimize the blending time to minimize surface smearing of the lubricant. 2. Consider reformulating the tablet core with excipients that have higher surface energy. 3. Optimize tablet compression force to achieve a suitable surface roughness. Avoid overly high compression forces that can lead to very smooth surfaces.
Film Cracking	1. Tablet core expansion due to moisture absorption. 2. High internal stresses in the film exacerbated by poor adhesion. [9]	1. Use less hygroscopic excipients in the tablet core. Apply a pre-coating or seal coat to minimize moisture penetration. 2. Optimize the plasticizer level in the Aquacoat® dispersion to reduce film stress. Ensure processing temperatures are adequate for proper film coalescence.[3]
Sticking and Picking	1. Over-wetting of a porous tablet surface.[10] 2. Slow drying on a dense, non-porous surface.	1. Increase the drying air temperature or flow rate. Reduce the spray rate of the coating dispersion.[10] 2. Optimize the spray rate and drying conditions to ensure

Orange Peel / Roughness	droplets dry sufficiently upon contact with the tablet surface.	
	1. Uneven wetting of the tablet surface due to variations in surface energy. 2. Poor spreading of droplets on a rough tablet surface. <a href="#">[11]</a>	1. Ensure uniform distribution of excipients in the tablet formulation. 2. Optimize atomizing air pressure to achieve a finer spray. Adjust the distance between the spray gun and the tablet bed.

## Data Presentation

The following tables summarize the expected qualitative and illustrative quantitative influence of substrate properties on **Aquacoat®** film adhesion. Note: Specific quantitative data for **Aquacoat®** ECD is limited in publicly available literature. The numerical values presented here are illustrative and based on general principles of film coating and data from similar systems. They are intended for comparative purposes to demonstrate trends.

Table 1: Influence of Substrate Surface Roughness on Film Adhesion

Substrate Surface Roughness (Ra, $\mu\text{m}$ )	Expected Adhesion Strength (Illustrative Values in MPa)	Observations
< 0.5 (Very Smooth)	1.5 - 2.5	Reduced mechanical interlocking may lead to lower adhesion.
0.5 - 2.0 (Moderately Rough)	2.5 - 4.0	Optimal range for balancing mechanical keying and uniform film formation.
> 2.0 (Very Rough)	2.0 - 3.0	May lead to incomplete film coalescence in valleys, creating weak points. <a href="#">[3]</a>

Table 2: Influence of Lubricant Type and Concentration on Film Adhesion

Lubricant in Tablet Core	Concentration (% w/w)	Expected Adhesion Strength (Illustrative Values in MPa)
None (Pure Microcrystalline Cellulose)	0	3.5 - 4.5
Magnesium Stearate	0.5	1.0 - 2.0
Magnesium Stearate	1.0	0.5 - 1.5
Stearic Acid	0.5	2.0 - 3.0
Sodium Stearyl Fumarate	1.0	2.5 - 3.5

Data trends are based on studies with HPMC films, which are expected to be comparable for aqueous ethylcellulose dispersions.[\[4\]](#)[\[8\]](#)

## Experimental Protocols

### 1. Protocol for Measuring Tablet Surface Roughness

This protocol describes the use of Atomic Force Microscopy (AFM) or 3D Laser Profilometry to quantify the surface roughness of pharmaceutical tablets.[\[3\]](#)[\[9\]](#)[\[12\]](#)

- Objective: To determine the average surface roughness (Ra) of tablet cores.
- Apparatus: Atomic Force Microscope (AFM) or 3D Laser Profilometer.
- Procedure:
  - Carefully mount the tablet on the instrument stage, ensuring the surface to be measured is level.
  - For AFM, select an appropriate cantilever and scanning parameters (scan size, scan rate, and setpoint). A typical scan size for tablet surfaces is in the range of 50 x 50  $\mu\text{m}$  to 100 x 100  $\mu\text{m}$ .
  - For Laser Profilometry, define the measurement area (e.g., 2 x 2 mm).[\[12\]](#)

- Acquire topographic images of at least three different areas on the tablet surface.
- Using the instrument's software, calculate the average surface roughness (Ra) for each scanned area.
- Report the mean Ra value and standard deviation for each tablet batch.

## 2. Protocol for Peel Adhesion Test

This protocol is adapted from standard peel adhesion test methods (e.g., ASTM D3330) for evaluating the adhesion of **Aquacoat®** film to a tablet substrate.[\[13\]](#)

- Objective: To quantify the force required to peel the **Aquacoat®** film from the tablet surface.
- Apparatus: Tensile tester with a 90° or 180° peel test fixture, cutting tool, and a suitable adhesive tape to initiate peeling.
- Procedure:
  - Coat the tablets with **Aquacoat®** ECD dispersion under controlled conditions and allow them to cure fully.
  - Carefully make two parallel cuts through the film coating on the flat face of the tablet, approximately 10 mm apart.
  - Using a sharp blade, gently lift one end of the film strip between the cuts.
  - Attach a piece of adhesive tape to the lifted end of the film to provide a tail for gripping.
  - Secure the tablet in the peel test fixture.
  - Clamp the tail of the film in the upper grip of the tensile tester.
  - Initiate the peel test at a constant crosshead speed (e.g., 10 mm/min).
  - Record the force as a function of displacement.

- Calculate the average peel force over a steady-state peeling region and divide by the width of the film strip to obtain the peel adhesion strength (in N/m or N/mm).

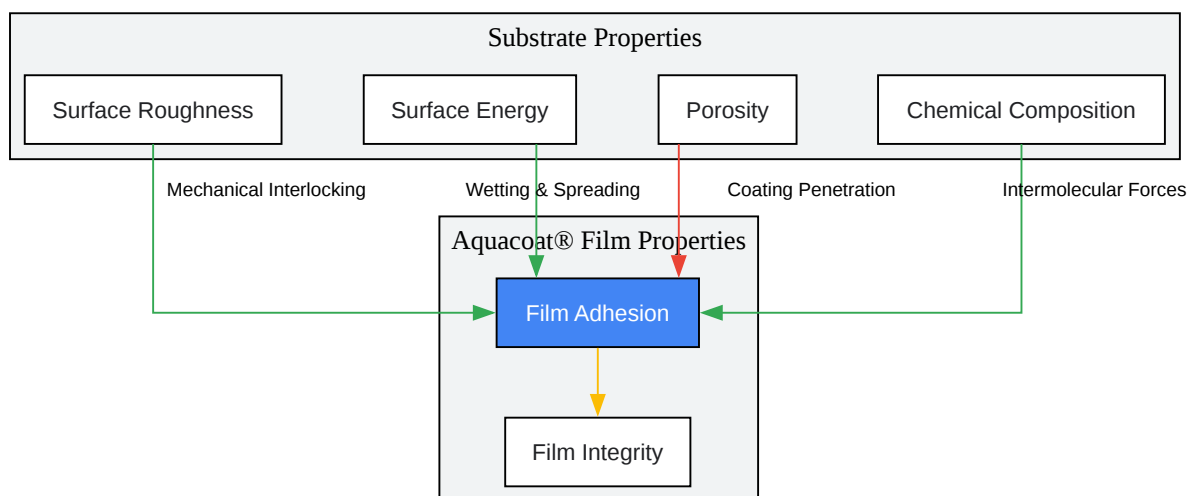
### 3. Protocol for Tensile Strength Measurement of Freestanding Films

This protocol follows the general principles of ASTM D882 for determining the tensile properties of thin plastic films.<sup>[14]</sup>

- Objective: To determine the tensile strength and elongation at break of a freestanding **Aquacoat®** film.
- Apparatus: Tensile tester with film grips, micrometer, film casting applicator.
- Procedure:
  - Prepare the **Aquacoat®** dispersion with the desired plasticizer level.
  - Cast a film of uniform thickness (e.g., 100-200  $\mu\text{m}$ ) onto a non-adherent substrate (e.g., a Teflon-coated plate) using a film casting applicator.
  - Allow the film to dry and cure completely under controlled temperature and humidity.
  - Carefully peel the freestanding film from the substrate.
  - Cut dumbbell-shaped specimens from the film using a die cutter, following the dimensions specified in ASTM D882.
  - Measure the thickness and width of the narrow section of each specimen at several points and calculate the average cross-sectional area.
  - Mount the specimen in the grips of the tensile tester.
  - Apply a tensile load at a constant rate of extension until the film breaks.
  - Record the load and elongation.
  - Calculate the tensile strength by dividing the maximum load by the original cross-sectional area. Calculate the elongation at break as the percentage change in length.

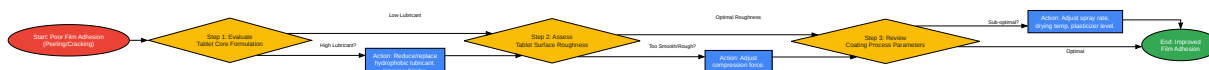


## Mandatory Visualizations



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Caption: Relationship between substrate properties and **Aquacoat®** film adhesion.



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Caption: Troubleshooting workflow for poor **Aquacoat®** film adhesion.

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